molecular formula C5H8N2S B13261394 1-(1,2-Thiazol-5-yl)ethan-1-amine

1-(1,2-Thiazol-5-yl)ethan-1-amine

Cat. No.: B13261394
M. Wt: 128.20 g/mol
InChI Key: YASLCOVGVSMIMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,2-Thiazol-5-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the Hantzsch thiazole synthesis, which typically includes the reaction of α-haloketones with thioamides under acidic or basic conditions . Another method involves the reaction of aminonitriles with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(1,2-Thiazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1,2-Thiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C5H8N2S

Molecular Weight

128.20 g/mol

IUPAC Name

1-(1,2-thiazol-5-yl)ethanamine

InChI

InChI=1S/C5H8N2S/c1-4(6)5-2-3-7-8-5/h2-4H,6H2,1H3

InChI Key

YASLCOVGVSMIMR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NS1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.